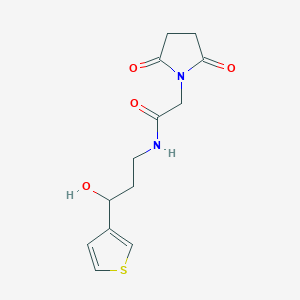

2-(2,5-dioxopyrrolidin-1-yl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide

Description

Properties

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-(3-hydroxy-3-thiophen-3-ylpropyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4S/c16-10(9-4-6-20-8-9)3-5-14-11(17)7-15-12(18)1-2-13(15)19/h4,6,8,10,16H,1-3,5,7H2,(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDYJDOUWLRXDOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)NCCC(C2=CSC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide typically involves the following steps:

Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of a suitable amide precursor under acidic or basic conditions.

Attachment of the Thiophene Moiety: The thiophene ring is introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Hydroxylation: The hydroxyl group is introduced through a selective oxidation reaction, often using reagents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.

Final Coupling: The final step involves coupling the pyrrolidinone and thiophene intermediates through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.

Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: PCC, Jones reagent, osmium tetroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Coupling Reagents: EDCI, DCC, thiophene boronic acid, stannane derivatives.

Major Products

Oxidation Products: Ketones or aldehydes from the oxidation of hydroxyl groups.

Reduction Products: Alcohols from the reduction of carbonyl groups.

Substitution Products: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(2,5-dioxopyrrolidin-1-yl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to modulate biological pathways could make it useful in the treatment of diseases such as cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The table below compares 2-(2,5-dioxopyrrolidin-1-yl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide with key structural analogs from the literature:

Key Structural and Functional Differences

Core Heterocycle: The target compound’s succinimide core (2,5-dioxopyrrolidine) contrasts with the thiopyrimidinone (e.g., 5a) or 2-oxoindoline (e.g., M) scaffolds in analogs. Succinimides are known for covalent interactions (e.g., with cysteine residues), while thiopyrimidinones often act as non-covalent enzyme inhibitors . The thiophene ring in the target compound differs from oxadiazole (CAS 1795297-76-5) or naphthalene (Compound M) substituents, altering electronic properties and binding affinity .

Side Chain Modifications :

- The hydroxypropyl group in the target compound may improve solubility compared to purely hydrophobic chains (e.g., naphthalene-ethyl in M ). However, it lacks the tertiary amine present in morpholine- or pyrrolidine-containing analogs (e.g., 5a , 6c–f ), which are critical for membrane penetration and Gram-positive bacterial targeting .

Biological Activity Trends :

- Compounds with tertiary amines (e.g., 5a , 6c–f ) show enhanced antifungal and antibacterial efficacy due to improved cellular uptake .

- Thiophene-containing analogs (e.g., CAS 1795297-76-5) are understudied in the provided evidence but may exhibit unique selectivity profiles compared to benzene- or indole-based systems .

Research Implications and Gaps

Comparative studies with analogs highlight the importance of:

- Hydrophilic substituents (e.g., hydroxypropyl) for solubility vs. lipophilic groups (e.g., naphthalene) for membrane penetration.

- Electrophilic cores (succinimide vs. thiopyrimidinone) for target engagement mechanisms.

Further research should prioritize synthesizing the target compound and evaluating its activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), leveraging methodologies from .

Biological Activity

2-(2,5-Dioxopyrrolidin-1-yl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. The compound features a pyrrolidinone ring, a thiophene moiety, and a hydroxyl group, which collectively suggest diverse interactions with biological targets.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C13H16N2O4S |

| Molecular Weight | 288.34 g/mol |

| CAS Number | 2034605-62-2 |

The presence of the pyrrolidinone ring suggests potential for interaction with enzymes or receptors, while the thiophene moiety may enhance lipophilicity and biological activity.

The mechanism of action for this compound likely involves its ability to bind to specific molecular targets such as enzymes or receptors. The structural features allow it to fit into active sites, modulating their activity and leading to various biological effects. Research indicates that compounds with similar structures can exhibit significant modulation of biological pathways, making this compound a candidate for further investigation in drug discovery.

Antimicrobial Activity

Preliminary studies have indicated that derivatives of compounds featuring similar structural motifs exhibit antimicrobial properties. For example, compounds containing the dioxopyrrolidin structure have shown activity against various bacterial strains.

Anticancer Potential

Research focusing on related compounds has demonstrated anticancer activity through mechanisms such as inhibition of cell proliferation and induction of apoptosis in cancer cell lines. The potential for this compound to exhibit similar effects warrants further exploration.

Case Studies

- Anticancer Activity Study : A study investigated the effects of structurally related pyrrolidinone derivatives on human cancer cell lines (e.g., MCF-7 and A549). Results indicated that certain derivatives exhibited IC50 values ranging from 0.69 mM to 22 mM, suggesting significant bioactivity against cancer cells.

- Antimicrobial Screening : Another study evaluated the antimicrobial efficacy of pyrrolidinone derivatives against Staphylococcus aureus and Escherichia coli using disk diffusion methods. Compounds showed inhibition zones indicating effective antimicrobial activity.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with similar compounds reveals distinct advantages due to its unique structural components:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-(2,5-Dioxopyrrolidin-1-yl)-N-(3-hydroxypropyl)acetamide | Lacks thiophene moiety | Reduced biological activity |

| N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide | Lacks pyrrolidinone ring | Limited stability |

| 2-(2,5-Dioxopyrrolidin-1-yl)acetamide | Lacks both hydroxyl and thiophene groups | Minimal versatility in reactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.